molecular formula C12H14Cl2FNO4S B3429733 Florfenicol CAS No. 76639-94-6

Florfenicol

Cat. No.: B3429733
CAS No.: 76639-94-6
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic and a fluorinated analog of thiamphenicol . Its primary research value lies in its mechanism of action: it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically impairing peptidyl transferase activity . This makes it a valuable compound for studying ribosomal function and antimicrobial strategies. A key research advantage is that the fluorine substitution prevents inactivation by bacterial chloramphenicol acetyltransferase, making it effective for studying resistance mechanisms in many chloramphenicol-resistant pathogens . Its broad-spectrum activity is significant for in vitro studies involving a wide range of Gram-negative and Gram-positive bacteria, including key veterinary pathogens such as Mannheimia haemolytica , Pasteurella multocida , and Histophilus somni . This compound is a crucial tool for agricultural and veterinary microbiology research, particularly in the study of bovine respiratory disease (BRD) and swine respiratory disease . Researchers also utilize it in pharmacokinetic studies, as it is well-absorbed and distributes widely into tissues . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Strictly not for human or veterinary clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045500
Record name Florfenicol
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Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73231-34-2, 76639-94-6
Record name Florfenicol
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Record name Florfenicol [USAN:INN:BAN]
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Record name Florfenicol
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Record name Florfenicol
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Record name florphenicol
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Record name 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide
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Record name FLORFENICOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

Florfenicol is synthesized through a multi-step process. The synthesis begins with the fluorination of thiamphenicol, followed by several chemical reactions to introduce the necessary functional groups. The key steps include:

    Fluorination: Thiamphenicol is treated with a fluorinating agent to introduce a fluorine atom.

    Acylation: The fluorinated intermediate undergoes acylation to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The crude product is purified using techniques like crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Florfenicol’s reactivity is shaped by its unique substituents (Table 1).

Group Position Impact on Reactivity
DichloroacetylC1, C2Electron-withdrawing effect reduces nucleophilicity, slowing hydrolysis .
FluorineC3Stabilizes adjacent bonds but enables defluorination under reductive conditions .
Methyl sulfonylPara to C1Enhances stability against enzymatic degradation but participates in redox reactions .

Table 1: Key functional groups and their roles in this compound’s reactivity .

2.1. Sulfidated Nanoscale Zerovalent Iron (S-nZVI)-Mediated Degradation

S-nZVI promotes sequential dechlorination and defluorination through four pathways :

  • Pathway 1 (Dominant): Spontaneous hydrolysis of dideschloro-Florfenicol (ddFF) forms HO-ddFF via intramolecular nucleophilic attack by carbonyl oxygen (activation energy: 2.0 kcal/mol) .

  • Pathway 2: Reductive defluorination of ddFF by S-nZVI, enabled by Cl removal (rate constant: 0.31 min⁻¹) .

  • Pathways 3–4: Synergistic dechlorination-defluorination of FF and deschloro-FF (dFF) via carbanion intermediates, generating HO-dFF and HO-ddFF .

Key Data:

  • Defluorination efficiency: 85–92% under optimal S-nZVI conditions .

  • Half-life of ddFF hydrolysis: 4.2 hours at pH 7 .

Chlorination in Aqueous Environments

This compound reacts rapidly with free available chlorine (FAC) in water treatment :

  • Kinetics: Pseudo-first-order rate constant kobs=0.31min1k_{\text{obs}} = 0.31 \, \text{min}^{-1} at pH 7.

  • Factors: Enhanced by Cl⁻ (seawater) and Br⁻ but inhibited by humic acid (>10 mg/L) .

  • Products: 21 chlorinated byproducts identified, including mono-/dichloro derivatives and hydroxylated intermediates .

Notable Reaction:

FF+HOClCl-FF+H2O(ΔG=12.4kcal/mol)[4]\text{FF} + \text{HOCl} \rightarrow \text{Cl-FF} + \text{H}_2\text{O} \quad (\Delta G = -12.4 \, \text{kcal/mol})[4]

Enzymatic Hydrolysis and Biodegradation

Mutant hydrolases (e.g., 36P5) enhance this compound cleavage efficiency :

Enzyme Activity Half-Life Application
Wild-type EstDL1360.08 μM/min3 hoursLimited due to slow kinetics
Mutant 36P50.64 μM/min>28 daysImmobilized on silica for wastewater treatment

Mechanism: Hydrolysis of the amide bond, confirmed by NMR (δ = 1.2 ppm loss in F signal) .

5.1. Direct Photolysis

UV irradiation induces bond cleavage (DFT/TD-DFT) :

  • Primary Pathway: C5–S7 bond cleavage (activation energy: 2.0 kcal/mol), yielding P4a and P4b.

  • Secondary Pathway: C11–C13 cleavage (10.0 kcal/mol), forming chlorinated fragments .

5.2. Indirect Photolysis

Reactive species (·OH, ·NO₃) mediate degradation:

  • ·OH Addition: Exothermic reactions at benzene ring C1–C6 (ΔH = -8.2 to -15.6 kcal/mol) .

  • ·NO₃ Addition: Endothermic pathways (ΔH = +4.4–4.8 kcal/mol) producing nitro derivatives .

Comparative Analysis of Degradation Pathways

Method Rate Constant Primary Products Environmental Relevance
S-nZVI0.31 min⁻¹ HO-ddFF, HO-dFFSoil/water remediation
Chlorination0.31 min⁻¹ Cl-FF, hydroxylated FFDrinking water treatment
Enzymatic hydrolysis0.64 μM/min Defluorinated metabolitesWastewater/milk processing
Photolysist1/2=2.5ht_{1/2} = 2.5 \, \text{h} P4a, P4b, nitro-FFSurface water/sunlight exposure

This synthesis of experimental and computational data underscores the complexity of this compound’s reactivity, informing strategies for environmental mitigation and pharmaceutical design.

Scientific Research Applications

Companion Animals

  • Dermatological Conditions : Florfenicol is frequently employed to treat bacterial infections in dogs and cats, particularly external otitis. Clinical trials have indicated that a topical gel formulation combining this compound with terbinafine is effective for this condition .
  • Other Infections : It has been suggested as a potential treatment for various bacterial infections in companion animals, though caution is advised due to limited studies on toxicity .

Livestock

  • Ruminants : In cattle, this compound is utilized to treat respiratory diseases caused by pathogens like Mannheimia haemolytica and Pasteurella multocida. Studies have shown improvements in clinical outcomes following this compound administration .
  • Swine : It addresses respiratory diseases in pigs caused by agents such as Actinobacillus pleuropneumoniae. However, there are concerns about its impact on the intestinal microbiome and the potential development of resistance .

Aquaculture

This compound has been approved for use in aquaculture since 2000 and is particularly effective against bacterial infections in fish. Notable applications include:

  • Treatment of furunculosis in salmonids caused by Aeromonas salmonicida.
  • Efficacy against Flavobacterium psychrophilum in rainbow trout.
  • Superiority over other antibiotics like thiamphenicol and oxytetracycline in various fish species .

Formulation Challenges and Innovations

This compound's low solubility in water presents significant challenges for its formulation into effective delivery systems. Recent research has explored nanotechnology as a means to enhance the delivery and efficacy of this compound:

  • Nanoparticle Delivery Systems : Incorporating this compound into polymer-based nanoparticles has shown promise in improving its bioavailability and therapeutic effectiveness . This approach could mitigate some issues associated with traditional formulations.

Case Studies and Research Findings

Several studies have documented the clinical applications of this compound:

StudySpeciesApplicationFindings
CattleRespiratory diseasesSignificant improvement in clinical scores post-treatment
DogsExternal otitisEfficacy confirmed with topical gel formulation
SwineRespiratory diseasesHigh efficacy but caution advised due to microbiome changes
FishFurunculosis treatmentSuperior efficacy compared to other antibiotics

Antimicrobial Resistance Concerns

The use of this compound raises concerns about the emergence of antimicrobial resistance (AMR). Studies indicate that inappropriate use can lead to resistance gene proliferation among bacterial populations . Continuous monitoring and responsible usage are crucial to mitigate these risks.

Mechanism of Action

Florfenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding prevents the formation of peptide bonds, thereby inhibiting the elongation of the peptide chain and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the peptidyl transferase activity.

Comparison with Similar Compounds

Florfenicol vs. Chloramphenicol and Thiamphenicol

Property This compound Chloramphenicol Thiamphenicol
C-3 Substitution Fluorine Hydroxyl Methylsulfonyl
Nitro Group Absent Present (toxic) Absent
Resistance Mechanisms Targets floR exporters Targets cat acetyltransferases Similar to chloramphenicol
Toxicity Low hematotoxicity High risk of aplastic anemia Moderate toxicity
Spectrum Broad (Gram ± bacteria) Broad (Gram ± bacteria) Broad (Gram ± bacteria)

This compound’s fluorine substitution improves ribosomal binding affinity and reduces susceptibility to acetyltransferase-mediated resistance, unlike chloramphenicol and thiamphenicol .

Pharmacokinetic Profile

Absorption and Distribution

  • Pigs: Intramuscular administration (15–30 mg/kg) achieves peak plasma concentrations (Cmax) of 3.04–8.15 µg/mL within 1.4–2.3 hours, with synovial fluid concentrations reaching 46% of plasma levels .
  • Calves : Oral bioavailability is 88.8%, with high concentrations in urine, bile, and kidneys .
  • Aquaculture : Rapid absorption in fish tissues, with residues persisting longer in sediments, affecting denitrifying microbes .

Elimination

  • Half-life : 6.7–17.2 hours in pigs , 222.8 minutes in calves (IV) .
  • Metabolism : <10% metabolized to this compound amine, a less active metabolite .

Antimicrobial Efficacy and Resistance

Spectrum of Activity

This compound exhibits MIC values ≤2 µg/mL against Streptococcus suis and Pasteurella multocida, comparable to chloramphenicol but with higher efficacy against resistant strains .

Resistance Mechanisms

  • Target Mutations : Ribosomal mutations (e.g., cfr methyltransferase) reduce binding affinity .
  • Efflux Pumps : floR gene overexpression enhances drug export .
  • Cross-Resistance : this compound-resistant E. coli strains show collateral sensitivity to tetracyclines and cefuroxime .

Clinical and Economic Comparison

This compound vs. Tulathromycin in Cattle

Parameter This compound Tulathromycin
Mortality Reduction 36.7% (BRD) 26.5% (BRD)
Cost-Effectiveness Can$41.19/animal savings Higher treatment cost

This compound shows superior cost-effectiveness in feedlot calves with bovine respiratory disease (BRD) .

Synergy with Natural Extracts

Combining this compound with Punica granatum extract reduces mortality by 36.7% in shrimp infected with Aeromonas hydrophila, outperforming monotherapy .

Environmental Impact

  • Aquaculture : this compound residues in water reduce sediment conductivity and alter microbial richness, though effects are reversible over 60 days .
  • Detection Methods : UPLC-MS/MS identifies residues in milk within 22–33 days, longer than microbiological assays .

Biological Activity

Florfenicol is a synthetic antibiotic that has gained prominence in veterinary medicine due to its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound is a fluorinated derivative of thiamphenicol, developed to overcome the limitations of traditional antibiotics. It is primarily used in veterinary medicine for treating respiratory infections in livestock and aquaculture. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against a wide range of pathogens. Research indicates that it is effective against resistant strains, which poses a significant challenge in veterinary and clinical settings.

Table 1: Antibacterial Activity of this compound Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus0.5 - 2 μg/mL
Escherichia coli0.25 - 1 μg/mL
Salmonella spp.1 - 4 μg/mL
Pasteurella multocida0.5 - 2 μg/mL

Recent studies have elucidated the mechanisms through which this compound exerts its antibacterial effects. It alters bacterial membrane permeability and efflux systems, enhancing the uptake of other antibiotics when used in combination, such as thiamphenicol and oxytetracycline. This synergy can lead to improved bacteriostatic effects becoming bactericidal against resistant strains .

Case Study: Synergistic Effects with Thiamphenicol

A study demonstrated that this compound combined with thiamphenicol showed enhanced antimicrobial activity against Staphylococcus aureus. The combination resulted in a significant reduction in MIC values, indicating that this compound can act as a modulator to enhance the effectiveness of other antibiotics .

Resistance Patterns

This compound's effectiveness has been challenged by the emergence of resistant bacterial strains. A study involving clinical isolates showed that while this compound was effective against many strains, some exhibited resistance mechanisms that necessitate ongoing surveillance and research into alternative treatments .

In Vivo Studies

In vivo studies have confirmed the efficacy of this compound in treating bacterial infections in livestock. For instance, it has been shown to be effective against respiratory infections in cattle and swine, with significant reductions in clinical signs and bacterial load post-treatment .

Table 2: Efficacy of this compound in Animal Models

Animal ModelInfection TypeTreatment Outcome
CattleBovine Respiratory DiseaseSignificant clinical improvement and reduced bacterial load
SwinePorcine Respiratory DiseaseEffective reduction in symptoms and pathogen eradication

Q & A

Basic Research Questions

Q. How should experimental designs be structured to assess Florfenicol’s impact on gut microbiota and resistome dynamics in animal models?

  • Methodological Answer : Use controlled trials with randomized assignment of subjects (e.g., piglets blocked by litter, weight, and sex) and longitudinal fecal sampling to track short- and long-term changes in microbial communities. Metagenomic sequencing can identify shifts in resistance genes (e.g., floR, optrA) and mobile genetic elements (MGEs) like plasmids . Include control groups and baseline sampling from sows (vaginal, milk, and fecal samples) to account for vertical microbial transmission .

Q. What analytical methods are validated for quantifying this compound and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with calibration curves (r² > 0.997) and recovery rates (92.3–98.1%) is standard for plasma and tissue analysis . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is preferred for detecting enantiomers (e.g., (−)-florfenicol and (+)-florfenicol) and metabolites like this compound amine in complex matrices (e.g., pork, eggs) . Validate methods using spiked recovery tests (81.2–107% recovery, RSD ≤ 9%) .

Q. How can this compound resistance genes be detected and characterized in bacterial isolates?

  • Methodological Answer : Use PCR amplification to identify resistance genes (e.g., floR, cfr) and plasmid isolation/sequencing to confirm their location on MGEs . For novel mechanisms like 23S rRNA methylation (cfr gene), employ MALDI-TOF mass spectrometry to detect RNA modifications (e.g., A2503 methylation) .

Advanced Research Questions

Q. How do researchers address co-selection of multiple antimicrobial resistance (AMR) genes following this compound exposure?

  • Methodological Answer : Combine metagenomic sequencing with statistical tools (e.g., principal coordinate analysis) to identify correlations between this compound use and AMR gene abundance. Track MGEs (e.g., plasmids, transposons) to distinguish horizontal gene transfer from clonal spread . For example, floR plasmids in Pasteurella multocida show high homology across species, suggesting interspecies transfer .

Q. What strategies resolve discrepancies in pharmacokinetic data derived from different analytical methods?

  • Methodological Answer : Compare methodologies like microbiological assays (limited sensitivity) vs. HPLC (higher precision). For instance, this compound’s elimination half-life in goats varied significantly (4–8 h vs. 12–24 h) depending on the method . Use pharmacokinetic modeling (e.g., non-compartmental analysis) and validate with cross-method calibration to minimize bias .

Q. How can nanotechnology improve this compound delivery and reduce resistance development?

  • Methodological Answer : Test this compound-loaded nanoparticles against bacterial isolates using susceptibility assays (e.g., disk diffusion, MIC determination). While nanostructures may show comparable efficacy to free this compound (p > 0.05 in ANOVA tests), optimize formulations using response surface methodology (RSM) to balance drug release kinetics and stability .

Q. Why is enantiomer-specific analysis critical for this compound residue studies, and how is it achieved?

  • Methodological Answer : Enantiomers like (−)-florfenicol exhibit distinct pharmacokinetics and residual profiles. Use chiral separation techniques (e.g., ultra-performance convergence chromatography) combined with solid-phase extraction (SPE) to isolate enantiomers in tissues. For example, (−)-florfenicol was detected in pork at 248 µg/kg, highlighting the need for enantiomer-specific thresholds .

Q. How do novel resistance mechanisms like ribosomal RNA methylation impact this compound efficacy?

  • Methodological Answer : Investigate cfr-mediated methylation of 23S rRNA at position A2503 using footprinting assays and mass spectrometry. This modification reduces drug binding (e.g., this compound, chloramphenicol) and confers cross-resistance to unrelated antibiotics like clindamycin . Study cfr gene transfer via conjugation assays in Staphylococcus and Escherichia coli models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.